(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
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Description
“(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid . In the crystal, molecules A and B are linked into R 2 2 (9) hydrogen bonded rings and these rings form chains parallel to [101] .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been explored in various studies . For instance, one study demonstrated that the backbone structure of larotrectinib had better binding ability with the protein pocket .
Future Directions
properties
IUPAC Name |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-4,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBIXICOCPSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol |
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